What is the biosynthetic pathway of S-Methyl-L-methionine in plants?
What is the biosynthetic pathway of S-Methyl-L-methionine in plants?
An In-depth Technical Guide to the Biosynthetic Pathway of S-Methyl-L-methionine in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methyl-L-methionine (SMM), a derivative of the essential amino acid L-methionine, is a crucial metabolite in the physiology of higher plants. It plays a significant role in sulfur transport, particularly in the phloem, and is involved in the regulation of methionine and S-adenosylmethionine (SAM) pools.[1][2][3] The synthesis and metabolism of SMM are governed by a specific enzymatic pathway known as the SMM cycle. This document provides a comprehensive overview of the SMM biosynthetic pathway, including its core enzymatic reactions, quantitative biochemical data, detailed experimental protocols for its study, and a visual representation of the metabolic process.
The S-Methyl-L-methionine (SMM) Biosynthetic Pathway
The biosynthesis of S-Methyl-L-methionine is a key component of the SMM cycle, a metabolic loop that interconverts L-methionine and SMM. This cycle is proposed to regulate the cellular pools of methionine and its activated form, S-adenosylmethionine (SAM), thereby preventing an excessive accumulation of SAM.[3][4]
The core reaction in the biosynthesis of SMM is the transfer of a methyl group from S-adenosylmethionine to the sulfur atom of L-methionine.[4] This irreversible reaction is catalyzed by the enzyme S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT).[5][6]
The overall reaction is as follows:
L-Methionine + S-adenosylmethionine (SAM) → S-Methyl-L-methionine (SMM) + S-adenosylhomocysteine (SAH)
This pathway is ubiquitous in angiosperms and is fundamental for long-distance sulfur transport, providing the sulfur required for protein synthesis in sink tissues like developing seeds.[4][7]
The SMM Cycle
The SMM cycle consists of two primary enzymatic steps:
-
Synthesis of SMM : Catalyzed by Methionine S-methyltransferase (MMT), as described above.[8]
-
Regeneration of Methionine : SMM serves as a methyl donor for the methylation of homocysteine to regenerate L-methionine. This reaction is catalyzed by homocysteine S-methyltransferase (HMT).[4][8]
Each turn of this cycle consumes one molecule of ATP (in the synthesis of SAM) and effectively manages the flux of methionine into various metabolic pathways.[4]
Quantitative Data
This section summarizes key quantitative parameters associated with the enzymes and metabolites of the SMM pathway.
Table 1: Properties of Methionine S-methyltransferase (MMT)
| Property | Value | Organism | Reference |
| EC Number | 2.1.1.12 | - | [5] |
| Native Molecular Mass | ~450 kDa | Wollastonia biflora | [5] |
| Subunit Molecular Mass | ~115 kDa | Wollastonia biflora, Barley | [5][6] |
| Quaternary Structure | Tetramer | Wollastonia biflora | [5] |
| pH Optimum | 7.2 | Wollastonia biflora | [5] |
| Kinetic Mechanism | Ordered Bi Bi | Wollastonia biflora | [5] |
Table 2: Concentrations of SMM in Plant Tissues
| Metabolite | Concentration / Level | Plant & Tissue | Reference |
| S-Methyl-L-methionine | ~2% of free amino acids | Wheat (Phloem Sap) | [7] |
| S-Methyl-L-methionine | Accumulates in rosette leaves | Arabidopsis thaliana | [9] |
| S-Methyl-L-methionine | Precursor of dimethyl sulfide (B99878) (DMS) | Rapeseed | [10] |
Experimental Protocols
Detailed methodologies are critical for the accurate study of the SMM pathway. The following sections provide established protocols for key experiments.
Protocol for Methionine S-methyltransferase (MMT) Activity Assay
This protocol is adapted from general methyltransferase assay procedures and is suitable for determining MMT activity from purified or partially purified plant extracts.[11][12]
Objective: To quantify the rate of SMM formation from L-methionine and SAM catalyzed by MMT.
Materials:
-
Enzyme source (purified MMT or plant protein extract)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1 mM DTT
-
Substrates: L-methionine, S-adenosylmethionine (SAM)
-
Radiolabeled Substrate: [methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Quench Solution: 8 M Guanidine-HCl in 2.5% Trifluoroacetic Acid (TFA)
-
P81 phosphocellulose paper
-
Wash Buffer: 0.1 M phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture on ice. For a 50 µL final volume, combine:
-
5 µL of 10x Reaction Buffer
-
L-methionine (to a final concentration of 1-5 mM)
-
[³H]-SAM (e.g., 1 µM final concentration)
-
Nuclease-free water to bring the volume to 45 µL
-
5 µL of enzyme preparation
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme preparation. Vortex gently and incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Quenching: At each time point, withdraw a 10 µL aliquot of the reaction mixture and add it to a tube containing the quench solution to stop the reaction.
-
Detection of Radiolabeled Product:
-
Spot the quenched reaction mixture onto P81 phosphocellulose paper discs. SMM, being cationic, will bind to the paper, while unincorporated [³H]-SAM will be washed away.
-
Wash the P81 paper discs three times with 0.1 M phosphoric acid for 5-10 minutes each.
-
Perform a final wash with ethanol (B145695) and allow the discs to air dry.
-
-
Quantification: Place the dried P81 paper in a scintillation vial with a suitable scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of product formation (pmol/min/mg protein) based on the specific activity of the [³H]-SAM and the amount of protein used.
Protocol for Quantification of SMM in Plant Tissues
This protocol outlines a general method for the extraction and quantification of SMM from plant material using High-Performance Liquid Chromatography (HPLC).[13][14]
Objective: To determine the concentration of SMM in various plant tissues.
Materials:
-
Plant tissue (e.g., leaves, seeds, phloem exudate)
-
Extraction Buffer: 5% Trichloroacetic Acid (TCA) or 0.1 M HCl
-
Liquid nitrogen
-
Homogenizer or mortar and pestle
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector (254-260 nm) or Mass Spectrometer
-
Reversed-phase C18 column
-
Mobile Phase: Ion-pair reagent (e.g., heptafluorobutyric acid) in a water/acetonitrile gradient.
-
SMM standard for calibration
Procedure:
-
Sample Collection and Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction buffer per 100 mg of tissue powder.
-
Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble metabolites.
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, the acid extract can be washed with diethyl ether to remove lipids. Cation exchange chromatography can also be used to concentrate SMM and other amino acids.[13]
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the metabolites using a reversed-phase C18 column with an appropriate gradient of the mobile phase.
-
Detect SMM using a UV detector at ~257 nm or, for higher specificity and sensitivity, a mass spectrometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure SMM standard.
-
Calculate the concentration of SMM in the plant extract by comparing its peak area to the standard curve. Express the results as nmol/g fresh weight.
-
Concluding Remarks
The biosynthesis of S-Methyl-L-methionine via the MMT-catalyzed methylation of L-methionine is a central process in plant sulfur metabolism and transport. The SMM cycle provides a sophisticated mechanism for regulating the flux of methionine into various essential pathways, including protein synthesis and the production of ethylene (B1197577) and polyamines.[3][15] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the intricacies of this pathway, with potential applications in crop improvement and the development of novel therapeutic agents targeting metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Regulation of Methionine Biosynthesis [biocyclopedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and properties of S-adenosyl-L-methionine:L-methionine S-methyltransferase from Wollastonia biflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-adenosyl-L-methionine:L-methionine S-methyltransferase from germinating barley. Purification and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methionine and S-methylmethionine exhibit temporal and spatial accumulation patterns during the Arabidopsis life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
